molecular formula C15H11F3O3 B7991752 3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde

3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde

Cat. No.: B7991752
M. Wt: 296.24 g/mol
InChI Key: JKKAEGUPJYNUBH-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde is an organic compound with the molecular formula C15H11F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzaldehyde moiety through a phenoxymethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde is unique due to the presence of both the trifluoromethoxy group and the phenoxymethyl linkage, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c16-15(17,18)21-14-6-4-13(5-7-14)20-10-12-3-1-2-11(8-12)9-19/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKAEGUPJYNUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)COC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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